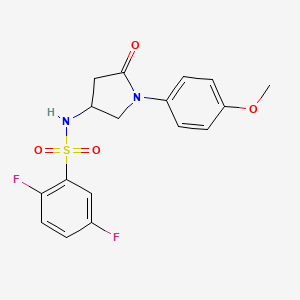
2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DFP-10825, and it is a member of the sulfonamide family of compounds. DFP-10825 has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives, particularly those substituted with phthalocyanine, have been evaluated for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds suggest their potential application in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents
Substituted benzenesulfonamides have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including breast cancer and leukemia. Some derivatives, such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, have shown promising activity, indicating their potential as lead compounds for anticancer agent development (Motavallizadeh et al., 2014).
COX-2 Inhibitors for Anti-inflammatory Applications
Research on benzenesulfonamide derivatives has led to the development of selective COX-2 inhibitors, offering therapeutic potential for conditions requiring anti-inflammatory drugs. Some compounds, such as those with a 1,5-diarylpyrazole structure and a substituted benzenesulfonamide moiety, have shown significant anti-inflammatory activity in vivo, presenting a basis for the development of new COX-2 specific inhibitors (Pal et al., 2003).
Antifungal Agents
Novel azetidin-2-ones substituted with benzenesulfonamide have been synthesized and evaluated for their antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. These studies provide insights into structure-activity relationships and potential applications in antifungal therapy (Gupta & Halve, 2015).
properties
IUPAC Name |
2,5-difluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-25-14-5-3-13(4-6-14)21-10-12(9-17(21)22)20-26(23,24)16-8-11(18)2-7-15(16)19/h2-8,12,20H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIYNKBGZGTRFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
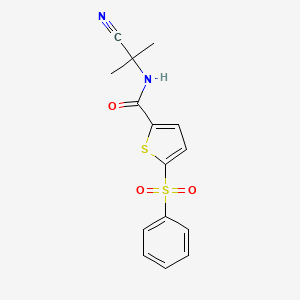
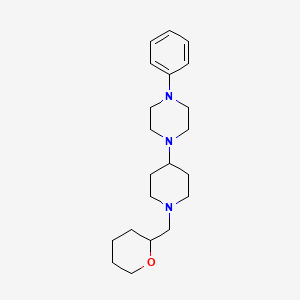
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)
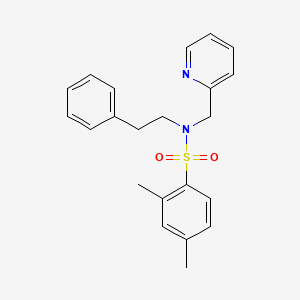
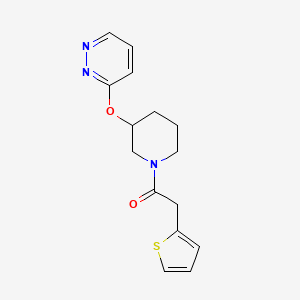
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)
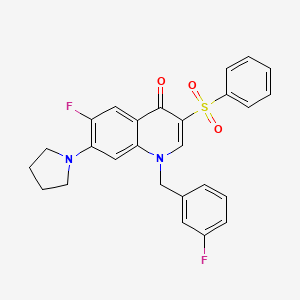
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)
![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)